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molecular formula C42H65N11O12S2 B7895777 Human Menopausal Gonadotrophin CAS No. 9002-68-0

Human Menopausal Gonadotrophin

Cat. No. B7895777
M. Wt: 980.2 g/mol
InChI Key: ZDRRIRUAESZNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434672B2

Procedure details

Diisobutene, either prepared by the oligomerization of pure isobutene obtained by redissociation or obtained in the course of workup of a butadiene-free raffinate I, is then converted to a C9 derivative lengthened by one carbon atom. Industrial operation involves the hydroformylation or oxo process in which diisobutene is converted to the corresponding aldehyde with carbon monoxide and hydrogen in the presence of rhodium or cobalt catalysts. Since diisobutene predominantly comprises the octenes 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, the hydroformylation reaction gives the C9 aldehyde 3,5,5-trimethylhexanal as the main constituent. Further C9 isomers present in small amounts are 3,4,4- and 3,4,5-trimethylhexanal, and also 2,5,5-trimethylhexanal, 4,5,5-trimethylhexanal and 6,6-dimethylheptanal. Oxidation of this aldehyde mixture gives an industrially available isononanoic acid typically having a content of 3,5,5-trimethylhexanoic acid of about 90% (Ullmanns Encyklopädie der technischen Chemie, 4th Edition, 1975, Verlag Chemie, Volume 9, pages 143-145; EP 1 854 778 A1).
[Compound]
Name
C9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,4,4- and 3,4,5-trimethylhexanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,5,5-trimethylhexanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[CH:2]([CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])C)[CH:3]=O.CC(C(C)(C)C)C[CH2:14][CH:15]=[O:16].CC(C)(C)CCCCC=[O:28]>>[C:15]([OH:16])(=[O:28])[CH2:14][CH2:3][CH2:2][CH2:5][CH2:6][CH:7]([CH3:9])[CH3:10]

Inputs

Step One
Name
C9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3,4,4- and 3,4,5-trimethylhexanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2,5,5-trimethylhexanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CCC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC=O)C(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCC=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCCCCC(C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09434672B2

Procedure details

Diisobutene, either prepared by the oligomerization of pure isobutene obtained by redissociation or obtained in the course of workup of a butadiene-free raffinate I, is then converted to a C9 derivative lengthened by one carbon atom. Industrial operation involves the hydroformylation or oxo process in which diisobutene is converted to the corresponding aldehyde with carbon monoxide and hydrogen in the presence of rhodium or cobalt catalysts. Since diisobutene predominantly comprises the octenes 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, the hydroformylation reaction gives the C9 aldehyde 3,5,5-trimethylhexanal as the main constituent. Further C9 isomers present in small amounts are 3,4,4- and 3,4,5-trimethylhexanal, and also 2,5,5-trimethylhexanal, 4,5,5-trimethylhexanal and 6,6-dimethylheptanal. Oxidation of this aldehyde mixture gives an industrially available isononanoic acid typically having a content of 3,5,5-trimethylhexanoic acid of about 90% (Ullmanns Encyklopädie der technischen Chemie, 4th Edition, 1975, Verlag Chemie, Volume 9, pages 143-145; EP 1 854 778 A1).
[Compound]
Name
C9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,4,4- and 3,4,5-trimethylhexanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,5,5-trimethylhexanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[CH:2]([CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])C)[CH:3]=O.CC(C(C)(C)C)C[CH2:14][CH:15]=[O:16].CC(C)(C)CCCCC=[O:28]>>[C:15]([OH:16])(=[O:28])[CH2:14][CH2:3][CH2:2][CH2:5][CH2:6][CH:7]([CH3:9])[CH3:10]

Inputs

Step One
Name
C9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3,4,4- and 3,4,5-trimethylhexanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2,5,5-trimethylhexanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CCC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC=O)C(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCC=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCCCCC(C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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